molecular formula C11H7Cl3N2O B8417096 5-Amino-3-chloro-2-(2,6-dichlorophenoxy)pyridine

5-Amino-3-chloro-2-(2,6-dichlorophenoxy)pyridine

Cat. No.: B8417096
M. Wt: 289.5 g/mol
InChI Key: PLGJKYIFWAVOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-chloro-2-(2,6-dichlorophenoxy)pyridine is a useful research compound. Its molecular formula is C11H7Cl3N2O and its molecular weight is 289.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7Cl3N2O

Molecular Weight

289.5 g/mol

IUPAC Name

5-chloro-6-(2,6-dichlorophenoxy)pyridin-3-amine

InChI

InChI=1S/C11H7Cl3N2O/c12-7-2-1-3-8(13)10(7)17-11-9(14)4-6(15)5-16-11/h1-5H,15H2

InChI Key

PLGJKYIFWAVOMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=N2)N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.39 g (20 mmol) of 3-chloro-2-(2,6-dichlorophenoxy)-5nitropyridine were suspended in 7 ml of glacial acetic acid and 40 ml of water, and 5.6 g (0.1 mol) of iron powder were added in portions at room temperature (temperature 50° C.). The mixture was stirred for 1 hour, complete conversion determined by means of TLC, the mixture was filtered through a glass filter frit under suction, and the filter cake was carefully washed with ethyl acetate. The organic phase was washed with water until neutral, dried using MgSO4 and concentrated by evaporation.
Quantity
6.39 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.6 g
Type
catalyst
Reaction Step Three

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